N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
Properties
CAS No. |
877657-72-2 |
|---|---|
Molecular Formula |
C26H19FN4O5 |
Molecular Weight |
486.459 |
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H19FN4O5/c1-15(32)28-17-8-10-18(11-9-17)29-22(33)14-30-23-20-4-2-3-5-21(20)36-24(23)25(34)31(26(30)35)19-12-6-16(27)7-13-19/h2-13H,14H2,1H3,(H,28,32)(H,29,33) |
InChI Key |
GAOOKVULIPZGHB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)F)OC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neurological disorders. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a multi-ring structure that includes a benzofuro-pyrimidine moiety, which is known for its pharmacological relevance. Its chemical formula is C₁₈H₁₈F N₃O₄, and it possesses both acetamide and dioxo functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 345.35 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, notably HepG2 (liver cancer) and A2780 (ovarian cancer) cells. The compound exhibited IC₅₀ values significantly lower than traditional HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), indicating enhanced potency.
- Study Findings :
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, particularly in relation to NMDA receptor antagonism. This mechanism is crucial for mitigating excitotoxicity associated with neurological disorders.
- Mechanism of Action :
Additional Pharmacological Activities
Research indicates that the compound may possess anti-inflammatory properties as well. Its structural components allow it to interact with various cellular pathways involved in inflammation.
- Potential Applications :
- As a therapeutic agent for conditions characterized by excessive inflammation.
- Further studies are required to elucidate these effects fully.
Case Study 1: Antitumor Efficacy in Xenograft Models
In an animal model study involving xenografts of HepG2 cells, the compound demonstrated a tumor growth inhibition (TGI) rate of approximately 48.89%, comparable to established treatments. This highlights its potential as a viable candidate for further development in oncology.
Case Study 2: Neuroprotective Effects in Ischemia Models
In models of cerebral ischemia, administration of the compound resulted in reduced neuronal loss and improved functional outcomes compared to controls. These findings support its role as a neuroprotective agent.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential as a pharmaceutical agent. Its structure suggests that it may possess biological activities beneficial for treating various diseases.
Anticancer Activity:
Recent studies have indicated that derivatives of benzofuro[3,2-d]pyrimidine compounds show promising anticancer properties. The presence of the 4-fluorophenyl group may enhance the compound's ability to interact with specific molecular targets involved in cancer cell proliferation and survival mechanisms. For instance, research has demonstrated that similar compounds can inhibit tumor growth in vitro and in vivo models .
Antimicrobial Properties:
The compound's structural features may also confer antimicrobial activity. Research indicates that compounds with similar frameworks have shown efficacy against a range of bacterial strains, suggesting that N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide could be explored as a novel antibiotic or antifungal agent .
Pharmacology
The pharmacological profile of this compound is under investigation, focusing on its mechanism of action and therapeutic index.
Enzyme Inhibition:
Preliminary findings suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been noted to inhibit aldose reductase, an enzyme implicated in diabetic complications. This inhibition could lead to protective effects against diabetic neuropathy and retinopathy .
Targeted Drug Delivery:
Given its complex structure, there is potential for this compound to be utilized in targeted drug delivery systems. Its ability to be conjugated with nanoparticles or liposomes could enhance the bioavailability of other therapeutic agents while minimizing side effects .
Research Tool
In addition to its therapeutic applications, this compound can serve as a valuable research tool.
Biochemical Studies:
The unique properties of this compound allow it to be used in biochemical assays to study enzyme kinetics and interactions within cellular pathways. Its ability to selectively inhibit certain enzymes makes it a candidate for elucidating metabolic pathways in cancer and other diseases .
Structure-Activity Relationship Studies:
The compound's diverse structural components provide an excellent platform for structure-activity relationship (SAR) studies. Researchers can modify various parts of the molecule to assess changes in biological activity and optimize its pharmacological properties for future drug development .
Comparison with Similar Compounds
Structural Comparison with Benzofuropyrimidinone Derivatives
The closest structural analog is N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide (CAS: 902897-48-7, Table 1), which shares the benzofuropyrimidinone core but differs in:
- Linkage type : A thioether (-S-) bridge replaces the oxygen-based linkage in the target compound.
- Substituents : A 3-chloro-4-fluorophenyl group replaces the 4-acetamidophenyl moiety.
- Molecular weight : The thio analog has a higher molecular weight (497.9 vs. ~484.4 for the target) due to sulfur and chlorine atoms .
Table 1: Key Structural Differences
| Feature | Target Compound | Thio Analog (CAS 902897-48-7) |
|---|---|---|
| Core Structure | Benzofuro[3,2-d]pyrimidin-2,4-dione | Benzofuro[3,2-d]pyrimidin-4-one |
| Linkage | Oxygen (-O-) | Thioether (-S-) |
| Phenyl Substituent | 4-Acetamidophenyl | 3-Chloro-4-fluorophenyl |
| Molecular Formula | C₂₄H₁₇FN₄O₅ (inferred) | C₂₄H₁₄ClF₂N₃O₃S |
| Molecular Weight | ~484.42 | 497.9 |
The thioether linkage may enhance metabolic stability but reduce solubility compared to the oxygen variant.
Comparison with Pyrimidine/Acetamide Hybrids
Pyrimidin-2-ylamino Acetamide Derivatives
Compound 4j (2-(4-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-ylamino)-N-phenylacetamide) shares a pyrimidine-acetamide scaffold but lacks the fused benzofuropyrimidinone system. Key differences:
- Substituents : 2,4-Dimethoxyphenyl and fluorophenyl groups vs. the target’s fluorophenyl and acetamidophenyl.
- Molecular Weight : 458.18 (vs. ~484.4), indicating a simpler structure .
Tetrahydropyrimidin-5-yl Acetamides
Derivatives synthesized in (e.g., compound 28) feature a tetrahydropyrimidin-5-yl core with 2-fluorobenzyl substituents.
Table 2: Comparison with Pyrimidine/Acetamide Hybrids
Physicochemical and Pharmacokinetic Considerations
- Hydrogen Bonding : N-substituted 2-arylacetamides (e.g., ) exhibit strong hydrogen-bonding networks via NH and carbonyl groups, critical for crystal packing and solubility. The target compound’s acetamide group likely participates in similar interactions .
- Synthetic Challenges : Analogous compounds (e.g., ) require palladium catalysts or boronate intermediates for coupling, suggesting the target may need similar strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-acetamidophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide?
- Methodology : Multi-step organic synthesis is typically required. Key steps include:
- Core formation : Construct the benzofuropyrimidine core via cyclization of substituted precursors under acidic or basic conditions.
- Substitution reactions : Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling.
- Acetamide linkage : Couple the 4-acetamidophenyl moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in solvents like DMF or THF .
- Optimization : Reaction temperatures (70–100°C) and solvent polarity significantly impact yields. Purification often involves column chromatography or recrystallization.
Q. How can researchers validate the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic protons, acetamide NH signals).
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as demonstrated for analogous thienopyrimidine derivatives .
- Purity assessment : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .
Q. What are the primary biological targets or pathways associated with this compound?
- Targets : Precedent from structurally similar compounds suggests potential interactions with:
- Kinases : Inhibition of Akt or MAPK pathways, critical in cancer cell proliferation .
- Enzymes : Modulation of cyclooxygenase (COX) or cytochrome P450 isoforms .
- Assay design : Use in vitro enzyme inhibition assays (IC50 determination) and cellular models (e.g., apoptosis assays in cancer lines) .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s mechanism of action?
- Molecular docking : Predict binding affinities to kinase domains (e.g., using AutoDock Vina) by aligning with co-crystallized inhibitors (PDB IDs: 1UNQ, 3OCB).
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical residues for interaction .
- QSAR modeling : Correlate substituent variations (e.g., fluorophenyl vs. chlorophenyl) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC50 values across studies)?
- Troubleshooting steps :
- Buffer conditions : Test varying pH (6.5–7.5) and ionic strength to optimize enzyme activity.
- Solubility adjustments : Use DMSO ≤0.1% to avoid cytotoxicity artifacts.
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-Akt detection) alongside enzymatic assays .
- Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize to cell viability (MTT assays) .
Q. How does structural modification (e.g., halogen substitution) influence bioactivity?
- Case study : Comparing 4-fluorophenyl (target compound) vs. 3-chlorophenyl analogs:
| Substituent | LogP | IC50 (Akt kinase) | Solubility (µM) |
|---|---|---|---|
| 4-Fluorophenyl | 3.2 | 0.12 ± 0.03 | 18.5 |
| 3-Chlorophenyl | 3.8 | 0.45 ± 0.11 | 9.7 |
- Trends : Fluorine enhances solubility and target affinity due to reduced steric hindrance and electronegativity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
